3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%
Overview
Description
“3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid” is a derivative of thieno[2,3-b]pyridine . Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridine derivatives has been a subject of many research studies . One common approach involves using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . For instance, a multicomponent synthesis of functionalized thieno[2,3-b]pyridines has been described, starting from these compounds through a 3-cyanopyridine-2-thiolate intermediate .Molecular Structure Analysis
The molecular structure of “3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid” can be inferred from its name. It contains a thieno[2,3-b]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring . The molecule also has a carboxylic acid group attached to the 2-position of the pyridine ring, a hydroxy group at the 3-position, and a methyl group at the 6-position .Scientific Research Applications
3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95% has been studied for its potential applications in the field of scientific research. It has been used as a precursor for the synthesis of other compounds, such as thienopyridines, thieno[3,2-b]pyridines, and quinoxalines. It has also been used as a catalyst in the synthesis of a variety of organic compounds. Additionally, 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95% has been used in the synthesis of pharmaceutical agents and as a ligand in the coordination of metal ions.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including voltage-gated sodium channels .
Mode of Action
For instance, some thiophene derivatives are known to block voltage-gated sodium channels, thereby inhibiting the propagation of action potentials .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse biological effects, including anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Advantages and Limitations for Lab Experiments
The major advantage of using 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95% in lab experiments is that it is a relatively inexpensive compound. Additionally, it is relatively easy to synthesize and has a wide range of applications in the field of scientific research. However, there are some limitations to using 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95% in lab experiments. For example, it is not water soluble and can be difficult to work with in aqueous solutions. Additionally, it can be toxic if not handled properly.
Future Directions
There are a variety of potential future directions for 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%. One potential future direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, it could be further studied for its potential applications in the field of pharmaceuticals and as a ligand in the coordination of metal ions. Finally, it could be further studied for its potential applications in the field of organic synthesis.
Synthesis Methods
3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95% can be synthesized using two different methods. The first method involves the condensation of pyridine-2-carboxylic acid with 3-methylthiophene-2-carboxylic acid in the presence of phosphorous oxychloride. This reaction produces 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95% as well as other byproducts. The second method involves the condensation of 3-methylthiophene-2-carboxylic acid with hydroxylamine hydrochloride in the presence of pyridine-2-carboxylic acid. This reaction produces 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95% as the major product with other byproducts.
properties
IUPAC Name |
3-hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-4-2-3-5-6(11)7(9(12)13)14-8(5)10-4/h2-3,11H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQAVDMHYAKHRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195987 | |
Record name | 3-Hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1393803-56-9 | |
Record name | 3-Hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393803-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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